2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9842178
InChI: InChI=1S/C19H21N5OS/c1-13(2)15-6-4-5-7-16(15)21-17(25)12-26-19-23-22-18(24(19)3)14-8-10-20-11-9-14/h4-11,13H,12H2,1-3H3,(H,21,25)
SMILES: CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3
Molecular Formula: C19H21N5OS
Molecular Weight: 367.5 g/mol

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC9842178

Molecular Formula: C19H21N5OS

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide -

Specification

Molecular Formula C19H21N5OS
Molecular Weight 367.5 g/mol
IUPAC Name 2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C19H21N5OS/c1-13(2)15-6-4-5-7-16(15)21-17(25)12-26-19-23-22-18(24(19)3)14-8-10-20-11-9-14/h4-11,13H,12H2,1-3H3,(H,21,25)
Standard InChI Key NARLNGUJCJIQBY-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3
Canonical SMILES CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Introduction

The compound 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule that incorporates a 1,2,4-triazole ring system, which is known for its diverse pharmaceutical activities. This compound combines the triazole moiety with a pyridine ring and an acetamide group, potentially enhancing its biological properties.

Synthesis Overview

The synthesis of such compounds typically involves the condensation of a triazole derivative with an appropriate acetamide precursor. For instance, the reaction might involve 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol reacting with 2-chloro-N-[2-(propan-2-yl)phenyl]acetamide in the presence of a base to facilitate the formation of the sulfanyl linkage.

Spectroscopic Analysis

Spectroscopic methods such as FTIR (Fourier Transform Infrared Spectroscopy) and 1H NMR (Proton Nuclear Magnetic Resonance) are essential for characterizing this compound.

  • FTIR: Expected absorption bands include those for the C=N in the triazole ring, NH stretching in the amide group, and C=O stretching in the acetamide.

  • 1H NMR: Characteristic signals would include those for the aromatic protons, the methylene group in the acetamide, and any alkyl groups attached to the phenyl ring.

Biological Activity

Compounds containing the 1,2,4-triazole ring system often exhibit significant biological activities, including antimicrobial and antifungal properties . The incorporation of a pyridine ring and an acetamide group may further enhance these properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator